7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the purine family Purines are a group of organic compounds that are widely distributed in nature and are essential for various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves the regioselective alkylation of purine derivatives. One common method involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using tin(IV) chloride (SnCl4) as a catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reaction conditions is crucial to minimize by-products and maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized purine derivatives, while reduction can produce reduced purine compounds. Substitution reactions can result in the formation of new purine derivatives with different functional groups.
Scientific Research Applications
7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications. It may have antiviral, anticancer, or other pharmacological activities.
Industry: The compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-(tert-butyl)-6-chloropurine: This compound is similar in structure and is used as an intermediate in the synthesis of other purine derivatives.
7-methylxanthine: Known for its biological activity, including DNA gyrase inhibition.
6-mercaptopurine: A well-known purine derivative with cytostatic activity.
Uniqueness
7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific tert-butyl and methyloxazolo substitutions, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-tert-butyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-12(2,3)6-5-16-7-8(13-11(16)19-6)15(4)10(18)14-9(7)17/h5H,1-4H3,(H,14,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBOLKNYTXBPOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)NC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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